molecular formula C13H15N3O4S3 B2913910 N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034493-69-9

N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2913910
CAS No.: 2034493-69-9
M. Wt: 373.46
InChI Key: CGEOJCGFSORRSK-UHFFFAOYSA-N
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Description

N-(5-(N-(2-(5-Acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide ( 2034493-69-9) is a synthetic small molecule with a molecular formula of C13H15N3O4S3 and a molecular weight of 373.47 g/mol . This chemical entity features a distinct molecular architecture, combining acetamide, thiazole, sulfonamide, and acetylthiophene motifs, which is of significant interest in medicinal chemistry and drug discovery research. The presence of these functional groups, particularly the sulfamoyl-thiazole core, is commonly associated with potential biological activity. Scientific literature on structurally related acetamide-thiazole hybrids suggests that such compounds are frequently investigated for their anti-inflammatory properties . Some analogous compounds have demonstrated activity that exceeds reference standards like ibuprofen in preclinical models, often through mechanisms involving molecular docking to enzyme targets such as cyclooxygenase (COX-1 and COX-2) . This makes this compound a valuable scaffold for researchers exploring new therapeutic agents, particularly in the development of enzyme inhibitors. It is also a critical compound for biochemical profiling, hit-to-lead optimization, and structure-activity relationship (SAR) studies aimed at developing novel small-molecule probes. This product is supplied for laboratory and research applications only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S3/c1-8(17)11-4-3-10(21-11)5-6-15-23(19,20)12-7-14-13(22-12)16-9(2)18/h3-4,7,15H,5-6H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOJCGFSORRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide, identified by its CAS number 2034493-69-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O4S3C_{13}H_{15}N_{3}O_{4}S_{3}, with a molecular weight of 373.5 g/mol. Its structure features a thiazole ring, sulfamoyl group, and an acetylthiophene moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₄S₃
Molecular Weight373.5 g/mol
CAS Number2034493-69-9

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibitory effects against various cancer cell lines. A study highlighted that thiazole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis, such as the MAPK/ERK pathway .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It has been suggested that thiazole derivatives can modulate inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This modulation is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of thiazole compounds has been explored extensively. Compounds similar to this compound have shown efficacy against various bacterial strains, indicating a potential role in treating infections . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes critical for cell proliferation and survival, such as kinases involved in cancer progression .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can alter ROS levels within cells, leading to apoptosis in cancer cells while sparing normal cells .
  • Interaction with DNA : Certain thiazole derivatives have shown the ability to bind DNA, potentially interfering with replication and transcription processes .

Case Studies

  • Antitumor Efficacy in Animal Models : A study involving animal models treated with thiazole derivatives demonstrated a significant reduction in tumor size compared to control groups. The study attributed this effect to the inhibition of angiogenesis and induction of apoptosis .
  • Inflammation Models : In models of induced inflammation, treatment with related thiazole compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in subjects .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common scaffold with several sulfamoyl acetamide derivatives (Figure 1):

  • Thiazole ring : Central to binding interactions in many bioactive molecules.
  • Sulfamoyl bridge : Enhances hydrogen bonding and solubility.
  • Acetamide group : Improves metabolic stability.

Key differentiating feature : The 5-acetylthiophen-2-yl ethyl substituent, which distinguishes it from analogs with chlorophenyl, nitrophenyl, or benzylidene groups.

Physicochemical Properties

Comparative data for selected analogs are summarized in Table 1.

Table 1: Physicochemical Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents Source
N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9a) C₁₉H₁₄ClN₅O₃S₃ 488.44 135–137 72 4-Chlorothiophenyl, pyrrolyl
N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9b) C₁₉H₁₅N₅O₅S₃ 497.43 148–150 65 4-Nitrothiophenyl
2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide C₁₇H₁₂N₄O₇S₂ 448.43 Not reported Not reported 4-Nitrophenyl, sulfonyl
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide C₁₂H₁₄N₄O₃S₂ 326.39 Not reported Not reported Ethylthiadiazole

Observations :

  • Electron-withdrawing groups (e.g., nitro in 9b) correlate with higher melting points (148–150°C vs. 135–137°C for chloro-substituted 9a), suggesting stronger intermolecular forces .
  • Acetylthiophen vs.

Yield Variations :

  • Substituents influence yields; nitro groups (e.g., 53–58% in ) reduce efficiency compared to chloro or methoxy groups (65–90%) due to steric or electronic effects .

Key Insights :

  • Thiophene substituents : Chloro or nitro groups (as in 9a, 9b) are associated with antimicrobial activity, while acetyl groups may modulate target selectivity .

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